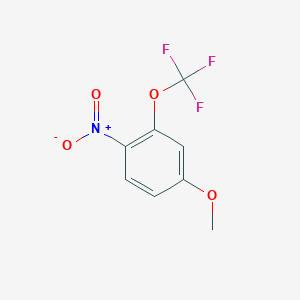

![molecular formula C16H11F4N3O2 B2474201 Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 685109-47-1](/img/structure/B2474201.png)

Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

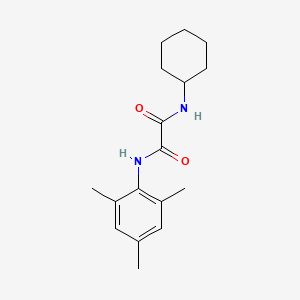

This compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . It contains a trifluoromethyl group (-CF3), which is a functional group that has significant electronegativity . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, have been synthesized via sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of the starting material with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound has been synthesized using various methods, including condensation reactions and cyclizations. For example, Liu et al. (2016) described a synthesis method involving condensation of dimethylamine with related pyrazolo[1,5-a]pyrimidine carboxylic acid, which was itself prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate (Liu et al., 2016).

Crystal Structure : The crystal structure of related compounds has been determined, providing insight into the molecular conformation and interactions. This includes work by Ju Liu and colleagues on a closely related compound (Ju Liu et al., 2016).

Biological Activities

Cancer Research : Some derivatives of this compound have shown inhibitory effects on the proliferation of cancer cell lines. For instance, the study by Ju Liu et al. (2016) found effective inhibition on certain cancer cell lines (Ju Liu et al., 2016).

Antituberculosis Activity : The compound and its derivatives have been evaluated for potential antituberculosis activities, as highlighted in the work by L. Ju and colleagues (2015), where they synthesized a structurally similar compound with moderate antituberculosis activity (L. Ju et al., 2015).

Potential as Fluorescent Molecule : Wu et al. (2006) found that a trifluoromethylated derivative of pyrazolo[1,5-a]pyrimidine exhibited novel fluorescent properties, suggesting potential applications in fluorescence-based assays or imaging (Wu et al., 2006).

Other Applications

Synthesis of New Chemical Classes : There have been efforts to synthesize new chemical classes based on this compound, such as the work on pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, which might be exploited for agricultural or medicinal purposes (Wu et al., 2006).

Potential in Drug Development : The compound's derivatives have been investigated for their potential in drug development, especially in the context of antimicrobial, anticancer, and antituberculosis activities, as indicated by the studies mentioned above.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to have varied and significant biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines interact with their targets through various mechanisms depending on the specific biological activity .

Biochemical Pathways

Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways may be affected .

Result of Action

Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N3O2/c1-2-25-15(24)12-7-21-14-11(9-3-5-10(17)6-4-9)8-22-23(14)13(12)16(18,19)20/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTDFAXWGKDIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2474121.png)

![2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B2474122.png)

![N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2474124.png)

![N-(1-cyanobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2474127.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2474131.png)

![4-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)

![2,6-difluoro-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2474136.png)